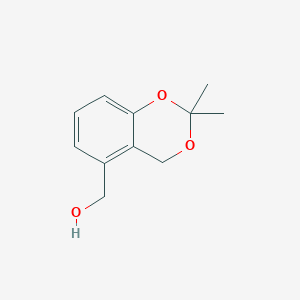
4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is a chemical compound known for its unique structure and properties. It serves as a key intermediate in the synthesis of various phytotoxins, particularly those isolated from the rice blast fungus, Magnaporthe grisea . This compound is characterized by its benzodioxin ring system, which contributes to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol typically involves the use of 2,3-dimethylphenol as a starting material . The synthetic route includes several key steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Methanol Group: The methanol group is introduced via a substitution reaction, often using methanol as a reagent.
Oxidation and Reduction Steps: The compound undergoes partial oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, various halides.
Major Products Formed:
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzodioxin derivatives.
科学研究应用
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol has several applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:
相似化合物的比较
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Another benzodioxin derivative with similar structural features.
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: A related compound used in different chemical applications.
Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is unique due to its specific reactivity and role as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
生物活性
4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) is a compound with significant potential in biological and medicinal chemistry. Its structural characteristics allow it to serve as a versatile building block for the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name: 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)
- Molecular Formula: C11H12O3
- Molecular Weight: 192.21 g/mol
The biological activity of 4H-1,3-Benzodioxin-5-methanol primarily involves its interactions with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their catalytic activity. This can alter metabolic pathways and affect cellular functions.
- Receptor Modulation: It may interact with specific receptors, leading to changes in signal transduction pathways that regulate physiological responses.
Biological Activity
Research indicates that 4H-1,3-Benzodioxin derivatives exhibit a range of biological activities including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
- Antioxidant Activity: The compound may scavenge free radicals, contributing to cellular protection mechanisms.
- Anti-inflammatory Effects: Certain studies suggest potential for reducing inflammation through modulation of inflammatory mediators.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzodioxin derivatives, including 4H-1,3-Benzodioxin-5-methanol. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodioxin Derivative | 50 | Staphylococcus aureus |
| Benzodioxin Derivative | 75 | Streptococcus pyogenes |
Case Study 2: Anti-inflammatory Activity
In a controlled experiment on mice models, administration of a benzodioxin derivative led to a significant reduction in paw edema induced by carrageenan. The results indicated that the compound effectively decreased levels of pro-inflammatory cytokines.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Benzodioxin Derivative | 45 |
Applications in Drug Development
Due to its biological activity, 4H-1,3-Benzodioxin-5-methanol is being explored as a lead compound in drug discovery:
- Enzyme Inhibitors: Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases such as cancer and diabetes.
- Receptor Modulators: Modulation of neurotransmitter receptors could lead to advancements in neuropharmacology.
属性
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFVNPANZYZMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(C=CC=C2O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














